An In-Depth Technical Guide to 7-Fluoro-2-methylquinoline-3-carboxylic acid
An In-Depth Technical Guide to 7-Fluoro-2-methylquinoline-3-carboxylic acid
CAS Number: 879361-44-1
Introduction
7-Fluoro-2-methylquinoline-3-carboxylic acid is a fluorinated heterocyclic compound belonging to the quinoline class of molecules. Quinolines are a prominent scaffold in medicinal chemistry and drug discovery, renowned for their broad spectrum of biological activities. The incorporation of a fluorine atom at the 7-position, a methyl group at the 2-position, and a carboxylic acid at the 3-position imparts unique physicochemical properties that are of significant interest to researchers in drug development. This guide provides a comprehensive overview of its synthesis, structural elucidation, and potential applications, tailored for professionals in the scientific research community.
The quinoline core is a fundamental structure in numerous pharmaceuticals, and its derivatives have shown promise as anti-inflammatory and cytotoxic agents.[1][2] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a molecule's biological activity and pharmacokinetic profile. The presence of the carboxylic acid moiety, in particular, can influence a compound's solubility, cell permeability, and interaction with biological targets.[3]
Physicochemical Properties
A summary of the key physicochemical properties of 7-Fluoro-2-methylquinoline-3-carboxylic acid is presented in the table below.
| Property | Value | Source |
| CAS Number | 879361-44-1 | [4] |
| Molecular Formula | C₁₁H₈FNO₂ | [4] |
| Molecular Weight | 205.19 g/mol | [4] |
| InChI Key | XJFNVJWLKGVKGN-UHFFFAOYSA-N | [4] |
Chemical Synthesis: A Mechanistic Approach
The most direct and established method for the synthesis of 7-Fluoro-2-methylquinoline-3-carboxylic acid is a two-step process commencing with the Friedländer annulation, followed by ester hydrolysis.[5] This approach offers a reliable pathway to the target molecule from readily available starting materials.
The Friedländer Annulation: Constructing the Quinoline Core
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl.[5] In the context of our target molecule, this involves the reaction of 2-amino-4-fluorobenzaldehyde with ethyl acetoacetate. This reaction can be catalyzed by either acids or bases.[5]
The choice of catalyst is critical and influences the reaction mechanism and overall efficiency. Acid catalysis, for instance, promotes the initial formation of a Schiff base between the amine and the ketone, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the aromatic quinoline ring.
Caption: Synthetic pathway for 7-Fluoro-2-methylquinoline-3-carboxylic acid.
Experimental Protocol: A Step-by-Step Guide
The following protocol is an adapted, generalized procedure for the synthesis of 7-Fluoro-2-methylquinoline-3-carboxylic acid.
Part 1: Synthesis of Ethyl 7-fluoro-2-methylquinoline-3-carboxylate (Friedländer Annulation)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-fluorobenzaldehyde (1.0 eq) in ethanol.
-
Addition of Reagents: To this solution, add ethyl acetoacetate (1.2 eq).
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Catalysis: Add a catalytic amount of a suitable acid (e.g., a few drops of concentrated HCl) or base (e.g., piperidine). The choice of catalyst can influence reaction time and yield.[6]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If an acid catalyst was used, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Part 2: Hydrolysis to 7-Fluoro-2-methylquinoline-3-carboxylic acid
-
Reaction Setup: Dissolve the purified ethyl 7-fluoro-2-methylquinoline-3-carboxylate from Part 1 in a mixture of ethanol and an aqueous solution of a strong base (e.g., NaOH or KOH).
-
Reaction: Heat the mixture to reflux and stir for several hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.
-
Isolation: The carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.[7]
Analytical Characterization: A Predictive Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the carboxylic acid proton. The aromatic protons will appear in the downfield region (typically δ 7.0-9.0 ppm), with their splitting patterns influenced by the fluorine substituent. The methyl protons will present as a singlet in the upfield region (around δ 2.5-3.0 ppm). The carboxylic acid proton will be a broad singlet at a very downfield chemical shift (δ 12.0-14.0 ppm), which may be exchangeable with D₂O.
¹³C NMR: The carbon NMR spectrum will display signals for all 11 carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ 165-180 ppm). The aromatic carbons will resonate in the region of δ 110-150 ppm, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant. The methyl carbon will appear at the most upfield position (around δ 20-25 ppm).[8]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands that confirm the presence of the principal functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity/Shape |
| O-H (Carboxylic Acid) | 3300 - 2500 | Broad |
| C-H (Aromatic) | 3100 - 3000 | Medium |
| C-H (Alkyl) | 2950 - 2850 | Medium |
| C=O (Carboxylic Acid) | 1725 - 1700 | Strong, Sharp |
| C=C (Aromatic) | 1600 - 1450 | Medium |
| C-O (Carboxylic Acid) | 1320 - 1210 | Strong |
| C-F | 1250 - 1000 | Strong |
The most diagnostic feature will be the very broad O-H stretch of the carboxylic acid, which often overlaps with the C-H stretching region. The strong, sharp carbonyl (C=O) absorption is also a key indicator.[9][10]
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 205. The fragmentation pattern will likely involve the loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z 160, or the loss of carbon dioxide (-CO₂, 44 Da) resulting in a fragment at m/z 161.[11] Further fragmentation of the quinoline ring system may also be observed. Predicted mass spectrometry data from PubChem suggests prominent adducts in electrospray ionization (ESI) such as [M+H]⁺ at m/z 206.06 and [M-H]⁻ at m/z 204.05.[12]
Applications and Future Directions
Quinoline-3-carboxylic acids are recognized for their potential as antiproliferative agents.[3] Studies on various quinoline derivatives have demonstrated significant cytotoxic activity against cancer cell lines, as well as anti-inflammatory properties.[1][13] The specific substitution pattern of 7-Fluoro-2-methylquinoline-3-carboxylic acid makes it an interesting candidate for further biological evaluation.
The presence of the fluorine atom can enhance metabolic stability and binding affinity to target proteins, a common strategy in modern drug design. The methyl group can influence the molecule's conformation and interaction with hydrophobic pockets in enzymes or receptors.
Future research on this compound could involve:
-
Biological Screening: Evaluating its cytotoxic effects on a panel of cancer cell lines and assessing its anti-inflammatory potential in relevant assays.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with modifications at the 2, 3, and 7-positions to understand how these changes impact biological activity.
-
Target Identification: Investigating the molecular mechanisms of action to identify the specific cellular targets responsible for any observed biological effects.
The logical progression of research for this molecule is illustrated in the workflow below.
Sources
- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]
- 3. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Fluoro-2-methylquinoline-3-carboxylic acid | CymitQuimica [cymitquimica.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US4472579A - Process for the preparation of quinoline carboxylic acid derivatives - Google Patents [patents.google.com]
- 8. tsijournals.com [tsijournals.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. echemi.com [echemi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. PubChemLite - 7-fluoro-2-methylquinoline-3-carboxylic acid (C11H8FNO2) [pubchemlite.lcsb.uni.lu]
- 13. [PDF] Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins | Semantic Scholar [semanticscholar.org]
